molecular formula C23H20N4O2S2 B2796178 N-(5-chloropyridin-2-yl)-4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)thiophene-2-sulfonamide CAS No. 1115896-53-1

N-(5-chloropyridin-2-yl)-4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)thiophene-2-sulfonamide

Cat. No. B2796178
CAS RN: 1115896-53-1
M. Wt: 448.56
InChI Key: XLRPOYWMRUFTTI-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H20N4O2S2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications

  • Anti-inflammatory and Anti-cancer Properties : Derivatives of the compound have been synthesized and investigated for their anti-inflammatory and anti-cancer activities. Specifically, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides have been developed, showing promising results in inhibiting inflammation and cancer cell growth (Gangapuram & Redda, 2009).

  • Antiviral Activities : The research extends to the synthesis of derivatives with potential antiviral activities. For example, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and tested, with some showing significant activity against the tobacco mosaic virus (Chen et al., 2010).

  • Chemical Synthesis and Characterization : Efforts have been made in synthesizing and characterizing related compounds, providing foundational knowledge for further pharmacological studies. For instance, the synthesis and characterization of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives containing 2-chloropyridin-5-yl-methyl moiety have been reported, which is crucial for understanding the compound's properties and potential modifications (Holla et al., 2004).

  • Antimicrobial Properties : Derivatives have also been explored for their antimicrobial activities, with some showing effectiveness against various bacterial strains, adding another dimension to the potential therapeutic applications of these compounds (Albratty et al., 2019).

  • Molecular Target Identification : In the realm of anticancer research, specific derivatives have been identified as apoptosis inducers, with the molecular target being identified as TIP47, an IGF II receptor binding protein. This highlights the potential of these compounds in targeted cancer therapy (Zhang et al., 2005).

properties

IUPAC Name

N-(3-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c1-14-7-6-10-17(11-14)25-20(29)13-30-23-26-18(12-19(28)27-23)21-15(2)24-22(31-21)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRPOYWMRUFTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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